6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Overview
Description
6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that features a morpholine ring, a trifluoromethyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where suitable leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original leaving groups.
Scientific Research Applications
6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and morpholine groups.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine ring can improve its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide: Similar structure with the carboxamide group at the 2-position instead of the 3-position.
6-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Similar structure with the trifluoromethyl group at the 4-position instead of the 3-position.
6-(piperidin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the specific combination of the morpholine ring, trifluoromethyl group, and pyridine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-2-1-3-14(10-13)22-16(24)12-4-5-15(21-11-12)23-6-8-25-9-7-23/h1-5,10-11H,6-9H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOSPLLLXAYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.